N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C12H22N2O4S2 and its molecular weight is 322.44. The purity is usually 95%.
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Scientific Research Applications
N-Alkylated Arylsulfonamides: Selective 5-HT7 Receptor Ligands
Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has demonstrated their potential as selective 5-HT7 receptor ligands. This strategy is beneficial for designing multifunctional agents targeting complex diseases through a polypharmacological approach. Studies identified potent and selective 5-HT7 receptor antagonists with distinct antidepressant-like and pro-cognitive properties, indicating therapeutic potential for CNS disorders (Canale et al., 2016).
Sulfonamides as Terminators in Cationic Cyclisations
Sulfonamides have been utilized as novel terminators in cationic cyclisations, showcasing their efficiency in the formation of polycyclic systems. This application is particularly relevant in the synthesis of complex organic compounds, underlining the versatile role of sulfonamides in chemical synthesis (Haskins & Knight, 2002).
Cyclin-dependent Kinase Inhibitors
A variant of the Cope elimination has been applied to synthesize cyclin-dependent kinase inhibitors. This approach leverages the oxidation of beta-piperidinoethylsulfides to generate compounds that inhibit CDK2, a critical protein in cell cycle regulation. Such inhibitors have potential applications in cancer therapy, highlighting the therapeutic significance of sulfonamide derivatives in oncology (Griffin et al., 2006).
Antibacterial Agents
Compounds derived from N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide, specifically 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, have been synthesized and evaluated as potent antibacterial agents. These findings underscore the role of such compounds in addressing bacterial infections and the ongoing need for new antibacterials (Miyamoto et al., 1987).
Mechanism of Action
Target of Action
The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with GIRK channels. By activating these channels, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GIRK channels. As a potent GIRK1/2 activator, the compound can exert its effects at the molecular level, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The compound has been found to display improved metabolic stability over prototypical urea-based compounds .
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S2/c15-19(16)8-5-11(9-19)14-6-3-10(4-7-14)13-20(17,18)12-1-2-12/h10-13H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAAZYIFHORRQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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